molecular formula C14H16N4OS B2684541 1-(Prop-2-yn-1-yl)-4-{[3-(thiophen-2-yl)-1,2,4-oxadiazol-5-yl]methyl}piperazine CAS No. 1311674-95-9

1-(Prop-2-yn-1-yl)-4-{[3-(thiophen-2-yl)-1,2,4-oxadiazol-5-yl]methyl}piperazine

Cat. No. B2684541
CAS RN: 1311674-95-9
M. Wt: 288.37
InChI Key: JFCVFSCKQRATQL-UHFFFAOYSA-N
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Description

1-(Prop-2-yn-1-yl)-4-{[3-(thiophen-2-yl)-1,2,4-oxadiazol-5-yl]methyl}piperazine is a chemical compound that has gained significant attention in the scientific research community due to its potential applications in various fields.

Scientific Research Applications

Anticonvulsant Activity

The synthesis and in vivo evaluation of a series of compounds structurally similar to 1-(Prop-2-yn-1-yl)-4-{[3-(thiophen-2-yl)-1,2,4-oxadiazol-5-yl]methyl}piperazine have demonstrated significant anticonvulsant properties. These compounds were tested against maximal electroshock (MES) seizure method and showed potent efficacy without neurotoxicity at the highest dose administered. The research aimed to understand the structure-activity relationships among these synthesized compounds, with a focus on enhancing anticonvulsant activities through structural modification. The pharmacophore model validated the activity of these molecules, indicating a promising approach for developing new anticonvulsant drugs (Harish et al., 2014).

Antimicrobial and Anticancer Potential

Compounds with the core structure of this compound have been explored for their biological activities, including antimicrobial and anticancer effects. The synthesis of derivatives incorporating this core structure has yielded compounds with promising antimicrobial activity against a range of microorganisms. Additionally, certain derivatives have shown potential anticancer effects, indicating the versatile biological applications of these compounds. This research has contributed to identifying novel agents for treating infections and cancer, highlighting the therapeutic potential of these derivatives (Başoğlu et al., 2013).

Antidepressant and Anxiolytic Effects

The exploration of novel piperazine derivatives, including those related to this compound, has extended into the investigation of their antidepressant and anxiolytic activities. Compounds designed and synthesized in this category have been evaluated using behavioral despair and plus maze methods in animal models, showing significant reductions in immobility times and notable anxiolytic effects. These findings suggest the potential of these compounds in developing new treatments for depression and anxiety disorders, with further studies needed to fully understand their mechanisms of action and therapeutic efficacy (Kumar et al., 2017).

Structural and Computational Analysis

Research involving compounds structurally related to this compound has also focused on their structural characterization and computational analysis. Studies utilizing X-ray diffraction, FTIR spectroscopy, and DFT calculations have provided insights into the conformation, reactive sites, and electronic properties of these molecules. Such analyses are crucial for understanding the fundamental aspects of these compounds, guiding the design of derivatives with enhanced biological activities and pharmacological profiles. This research underscores the importance of structural and computational studies in drug development processes (Kumara et al., 2017).

properties

IUPAC Name

5-[(4-prop-2-ynylpiperazin-1-yl)methyl]-3-thiophen-2-yl-1,2,4-oxadiazole
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H16N4OS/c1-2-5-17-6-8-18(9-7-17)11-13-15-14(16-19-13)12-4-3-10-20-12/h1,3-4,10H,5-9,11H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JFCVFSCKQRATQL-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C#CCN1CCN(CC1)CC2=NC(=NO2)C3=CC=CS3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H16N4OS
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

288.37 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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